Transamidation Yield of N‑Methyl‑4‑nitro‑N‑nitrosobenzamide with Piperidine Versus Electron‑Neutral N‑Methyl‑N‑nitrosobenzamide
In the tert‑butyl nitrite‑mediated one‑pot transamidation protocol reported by Sureshbabu et al. [1], the in‑situ generated N‑methyl‑4‑nitro‑N‑nitrosobenzamide reacted with piperidine at room temperature to afford 1‑(4‑nitrobenzoyl)piperidine in a yield of 162 mg after 3.0 h in dichloromethane . While the paper’s Table 4 reports a broad yield range of 54–88 % for a series of substituted N‑methylbenzamides (including electron‑donating and electron‑withdrawing groups), the specific yield for the 4‑nitro derivative must be extracted from the ESI. The moderate mass‑based yield observed (162 mg from a 1 mmol‑scale reaction, corresponding to approximately 77 % isolated yield, assuming a theoretical yield of ~209 mg) is consistent with the class behavior but is not directly benchmarked against the para‑H analog in the available main‑text data [1].
| Evidence Dimension | Isolated yield of transamidation product (1‑(4‑nitrobenzoyl)piperidine vs. 1‑benzoylpiperidine) |
|---|---|
| Target Compound Data | ~162 mg (approx. 0.77 mmol; ~77 % isolated yield) for 1‑(4‑nitrobenzoyl)piperidine |
| Comparator Or Baseline | N‑methyl‑N‑nitrosobenzamide (para‑H): isolated yield for 1‑benzoylpiperidine not extracted in the available snippet; Table 4 reports a range of 54–88 % across all substituents [1] |
| Quantified Difference | Cannot be calculated precisely without direct comparator data; the target compound falls within the class‑wide yield range. |
| Conditions | Substrate (1 mmol), TBN (1.5 equiv.), amine (2.2 equiv.), DCM (5 mL), room temperature, 3.0 h |
Why This Matters
Demonstrates that the 4‑nitro‑substituted N‑nitrosamide is a competent substrate in the metal‑free transamidation protocol, yielding the expected piperidine amide; however, precise yield differentiation versus other para‑substituted analogs requires consultation of the ESI data for head‑to‑head selection.
- [1] Sureshbabu, P., et al. tert‑Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions. Organic & Biomolecular Chemistry, 2019, 17, 845‑850. DOI: 10.1039/c8ob03010c. View Source
